2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene is an aromatic compound with the molecular formula C9H9ClF2O. It is a colorless to pale yellow liquid with a strong odor. This compound is known for its chemical reactivity due to the presence of chloro, difluoromethoxy, and dimethyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain the target compound . The reaction conditions typically include the use of an inert atmosphere and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals, including flame retardants and UV absorbers.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of chloro and difluoromethoxy groups enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Chloro-difluoro-methoxy)-4-nitro-benzene: This compound has similar chemical properties but includes a nitro group, which imparts different reactivity and applications.
1,4-Dimethylbenzene: While structurally similar, this compound lacks the chloro and difluoromethoxy groups, resulting in different chemical behavior.
Uniqueness
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene is unique due to the combination of chloro, difluoromethoxy, and dimethyl groups on the benzene ring
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUPZJONDIQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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